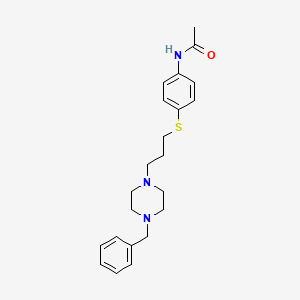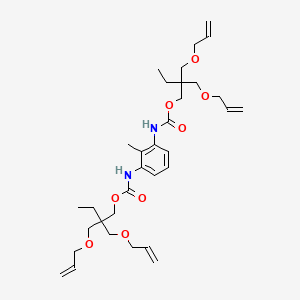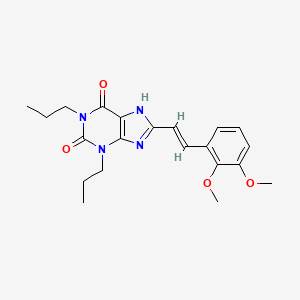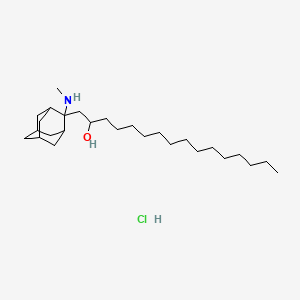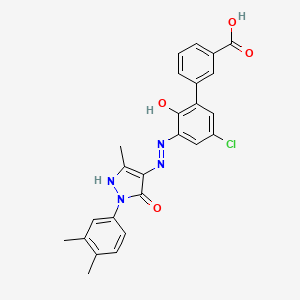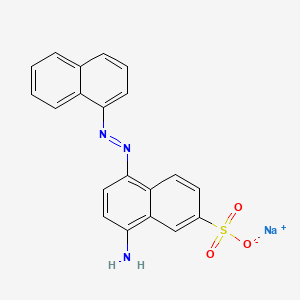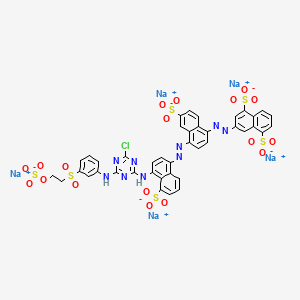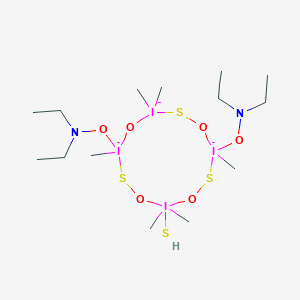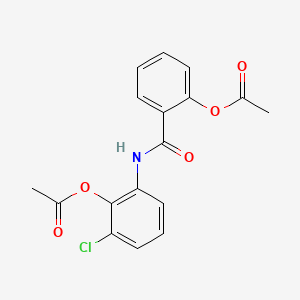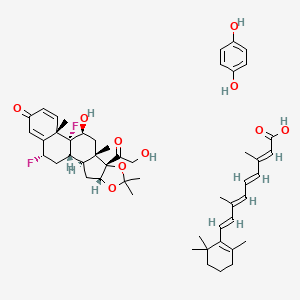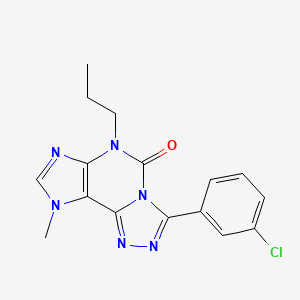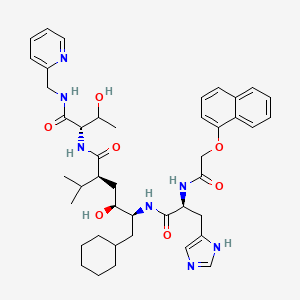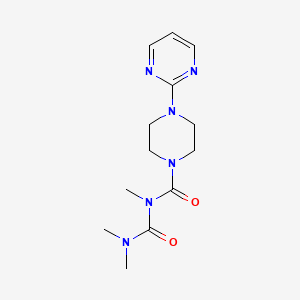
alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the reaction of p-methoxybenzyl alcohol with dimethylaminoethyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with a carbamoyl chloride to form the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological and chemical activities .
類似化合物との比較
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): Shares the dimethylaminoethyl group and is used in similar applications.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Another compound with a dimethylaminoethyl group, used in photoinitiators and other applications.
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to form stable complexes and its reactivity make it a valuable compound in research and industry .
特性
CAS番号 |
88384-36-5 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC名 |
[3-(dimethylamino)-1-(4-methoxyphenyl)propyl] carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-15(2)9-8-12(18-13(14)16)10-4-6-11(17-3)7-5-10/h4-7,12H,8-9H2,1-3H3,(H2,14,16) |
InChIキー |
APUYTSAAXDUUPS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(C1=CC=C(C=C1)OC)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


